molecular formula C12H20ClNO3 B1491944 3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097947-43-6

3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1491944
CAS No.: 2097947-43-6
M. Wt: 261.74 g/mol
InChI Key: ZCOXXBDTQJTLGU-UHFFFAOYSA-N
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Description

3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H20ClNO3 and its molecular weight is 261.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Applications

  • Synthesis of Spiroheterocyclic Pyrylium Salts

    Research on spiroheterocyclic systems, closely related to the chemical structure of interest, has been conducted to develop new antimicrobial agents. These efforts have included the synthesis of spirothiazolidinones and their derivatives, showcasing their potential as antimicrobial compounds (Al-Ahmadi & El-zohry, 1995).

  • Antiviral Activity of Spirothiazolidinone Derivatives

    A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. These studies highlighted the potential of spirothiazolidinone scaffolds in the development of new classes of antiviral molecules (Apaydın et al., 2020).

Anticonvulsant Activity

  • Fluorinated N-Phenyl- and N-Benzyl-2-Azaspiro[4.5]Decane Derivatives: The synthesis and testing of fluorinated derivatives of azaspiro[4.5]decane for anticonvulsant activity reveal the role of fluoro or trifluoromethyl substituents in enhancing the anticonvulsant effects. This research demonstrates the potential of these compounds in the treatment of convulsive disorders (Obniska et al., 2006).

Structural and Synthetic Studies

  • Synthesis and Crystal Structure Analysis: Investigations into the synthesis and crystal structure of related compounds, such as 2-Oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, provide insight into the molecular conformation and potential reactivity of similar spiro compounds. These studies are fundamental for designing compounds with desired biological activities (Wang et al., 2011).

Properties

IUPAC Name

3-chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-16-10-3-7-17-12(8-10)4-6-14(9-12)11(15)2-5-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOXXBDTQJTLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOC2(C1)CCN(C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 3
3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 4
3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 5
3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

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